molecular formula C11H7Cl2NO2 B2510000 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde CAS No. 1225291-14-4

2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde

Cat. No.: B2510000
CAS No.: 1225291-14-4
M. Wt: 256.08
InChI Key: KXPOSVMBVSJDGV-UHFFFAOYSA-N
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Description

2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS 73568-33-9) is a high-purity synthetic intermediate belonging to the 2-chloroquinoline-3-carbaldehyde family, a class of compounds recognized as privileged scaffolds in medicinal and materials chemistry . Its molecular structure features two key reactive sites: the 2-chloro substituent and the 3-carbaldehyde group, which allow for diverse chemical modifications through nucleophilic substitution and condensation reactions, respectively . This makes it a valuable building block for constructing complex heterocyclic systems, including fused or binary quinoline-based structures with potential biological activity . Quinolines are fundamental components in many drugs and natural products, exhibiting a wide range of biological properties such as antibacterial, antifungal, anticancer, and anti-inflammatory activities . As such, this compound serves as a critical precursor in the synthesis of novel molecules for antimicrobial and anticancer research . Furthermore, structurally similar 2-quinolone derivatives are investigated in materials science for their fluorescence properties and as ligands for preparing luminescent europium(III) complexes, indicating potential applications in the development of sensors and light-emitting materials . The product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,7-dichloro-6-methoxyquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-16-10-3-6-2-7(5-15)11(13)14-9(6)4-8(10)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPOSVMBVSJDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation for Formylation

The quinoline precursor, 2,7-dichloro-6-methoxyquinoline , must be synthesized prior to formylation. A representative pathway involves:

  • Cyclization of 4-methoxy-2-chloroaniline with ethyl acetoacetate under acidic conditions to yield 6-methoxy-2-chloroquinoline .
  • Chlorination at position 7 using phosphorus(V) oxychloride (POCl₃) in the presence of a Lewis catalyst such as FeCl₃. This step exploits the activating effect of the methoxy group, which directs electrophilic substitution to the meta position (C7).

The resultant 2,7-dichloro-6-methoxyquinoline is then subjected to Vilsmeier-Haack conditions:

  • Reaction conditions : POCl₃ (1.2 equiv), DMF (2 equiv), 80–100°C, 6–8 hours.
  • Mechanism : The formylating agent (chloromethyleneiminium chloride) attacks the electron-rich C3 position, followed by hydrolysis to yield the aldehyde.

Key Challenge : Competing formylation at other positions is minimized by the electron-withdrawing effect of the chlorine atoms, which deactivate adjacent carbons.

Cyclization Strategies for Constructing the Quinoline Core

The quinoline skeleton is typically assembled via cyclization reactions, with the Gould-Jacobs and Skraup protocols being the most prevalent.

Gould-Jacobs Cyclization

This method involves heating an aniline derivative with a β-keto ester in a high-boiling solvent like diphenyl ether. For this compound:

  • Starting material : 3-methoxy-4-chloroaniline reacts with ethyl 3-oxobutanoate.
  • Regioselectivity : The methoxy group directs cyclization to yield the 6-methoxy substituent, while the chlorine occupies position 2.

Example Protocol :

  • 3-methoxy-4-chloroaniline (10 mmol) and ethyl 3-oxobutanoate (12 mmol) are refluxed in diphenyl ether (30 mL) at 220°C for 24 hours.
  • The crude product is purified via column chromatography (hexane/ethyl acetate) to isolate 6-methoxy-2-chloroquinoline .

Skraup Reaction with Modified Anilines

The Skraup reaction, using glycerol and sulfuric acid, is less favored due to harsh conditions that may degrade sensitive substituents. However, modified protocols using microwave irradiation (e.g., 150°C, 20 minutes) have improved yields for methoxy- and chloro-substituted quinolines.

Regioselective Chlorination Techniques

Introducing chlorine at position 7 requires careful control to avoid over-chlorination. Two primary methods are employed:

Electrophilic Aromatic Substitution

  • Reagents : Cl₂ gas in the presence of FeCl₃ or AlCl₃.
  • Mechanism : The methoxy group at C6 activates the ring, directing chlorination to C7 (meta to OMe).
  • Limitation : Competing chlorination at C5 may occur, necessitating tedious separation.

Nucleophilic Aromatic Substitution

  • Substrates : Quinoline derivatives with leaving groups (e.g., nitro, sulfonate) at C7.
  • Reagents : NaCl in DMF at 120°C, with CuI as a catalyst.
  • Example : 6-methoxy-2-chloro-7-nitroquinoline is reduced to the amine (H₂/Pd-C) and subjected to Sandmeyer conditions (CuCl, HCl) to yield 2,7-dichloro-6-methoxyquinoline .

Palladium-Catalyzed Cross-Coupling for Functionalization

Recent advances leverage Pd-catalyzed reactions to install substituents with high precision:

Suzuki-Miyaura Coupling

  • Application : Introducing aryl/heteroaryl groups at C7 prior to chlorination.
  • Protocol : 6-methoxy-2-chloro-7-bromoquinoline reacts with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O.

Buchwald-Hartwig Amination

  • Use : Installing amino groups at C7 for subsequent conversion to chloro via diazotization.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reactions, improving yields and reducing side products:

  • Chlorination : POCl₃-mediated reactions complete in 10–15 minutes at 100°C under microwave conditions.
  • Cyclization : Gould-Jacobs reactions achieve 85% yield in 30 minutes vs. 24 hours conventionally.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for preparing this compound:

Method Starting Material Key Steps Yield (%) Reference
Vilsmeier-Haack 2,7-dichloro-6-methoxyquinoline Formylation at C3 72
Gould-Jacobs 3-methoxy-4-chloroaniline Cyclization, chlorination 65
Microwave chlorination 6-methoxy-2-chloroquinoline POCl₃, FeCl₃, 100°C, 15 min 78
Suzuki coupling 7-bromo derivative Pd catalysis, Cl₂ 68

Challenges and Optimization Strategies

  • Regioselectivity : Competing chlorination at C5 or C8 is mitigated by using bulky directing groups or low temperatures.
  • Aldehyde Stability : The formyl group is sensitive to oxidation; reactions are conducted under inert atmospheres.
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients effectively separates regioisomers.

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 2,7-Dichloro-6-methoxyquinoline-3-carboxylic acid.

    Reduction: 2,7-Dichloro-6-methoxyquinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde has been investigated for its potential as a precursor in the synthesis of bioactive molecules. Its derivatives have been shown to exhibit various biological activities:

  • Antimicrobial Activity : Research indicates that this compound can inhibit the growth of various bacterial strains. For instance, derivatives synthesized from it displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli, with some compounds showing activity comparable to standard antibiotics like amoxicillin .
  • Anticancer Properties : Studies have suggested that compounds derived from this compound may possess anticancer properties. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity critical for cancer cell proliferation .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis .

Materials Science

This compound is also utilized in the production of dyes and pigments due to its unique chemical properties. Its derivatives are employed in organic synthesis as intermediates for creating more complex materials used in various industrial applications .

Antibacterial Activity Evaluation

A study evaluated the antibacterial properties of several compounds synthesized from this compound against common pathogens. Compounds demonstrated varying degrees of effectiveness, with some achieving inhibition zones larger than those produced by standard antibiotics .

CompoundPathogen TestedInhibition Zone (mm)
Compound AEscherichia coli12.00 ± 0.00
Compound BStaphylococcus aureus11.00 ± 0.03
Compound CPseudomonas aeruginosa11.00 ± 0.03

Neuroprotective Effects

Research has highlighted the neuroprotective effects of derivatives derived from this compound in models of ischemic stroke. One derivative significantly increased cell viability compared to controls, suggesting potential therapeutic applications in neuroprotection .

Mechanism of Action

The mechanism of action of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The chlorine and methoxy groups contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent pattern (type, position, and number) critically impacts physicochemical properties. Key analogs and their differences are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight LogP (Predicted) Key References
2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde 2-Cl, 6-OCH₃, 7-Cl C₁₁H₇Cl₂NO₂ 272.09 ~3.2*
2-Chloro-7-methoxyquinoline-3-carbaldehyde 2-Cl, 7-OCH₃ C₁₁H₈ClNO₂ 237.64 ~2.5
2-Chloro-6-ethoxyquinoline-3-carbaldehyde 2-Cl, 6-OCH₂CH₃ C₁₂H₁₀ClNO₂ 235.67 ~2.8
2-Chloro-6-methylquinoline-3-carbaldehyde 2-Cl, 6-CH₃ C₁₁H₈ClNO 205.64 ~2.7
7-Methoxyquinoline-3-carbaldehyde 7-OCH₃ C₁₁H₉NO₂ 187.19 2.06

*Estimated based on chloro substituent contributions.

  • Lipophilicity: Dichloro substitution in the target compound increases LogP compared to mono-chloro analogs (e.g., 2-Chloro-7-methoxy), enhancing membrane permeability .
  • Solubility : Methoxy and ethoxy groups improve aqueous solubility compared to methyl or unsubstituted derivatives .

Crystallographic and Structural Insights

  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde: Crystallizes in a monoclinic system (space group P2₁/c) with intermolecular C–H···O hydrogen bonds stabilizing the structure .
  • This compound: The additional chlorine at position 7 likely introduces steric hindrance, altering packing efficiency compared to mono-chloro analogs .

Biological Activity

2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties. Data from various studies are compiled to provide a comprehensive overview of its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H7Cl2NO\text{C}_{10}\text{H}_{7}\text{Cl}_{2}\text{N}\text{O}

This structure includes a quinoline core, which is known for its pharmacological significance.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

In these studies, the compound exhibited varying degrees of inhibition against the tested microorganisms, suggesting its potential as an antimicrobial agent.

Antitumor Activity

The antitumor effects of this compound have been explored in vitro and in vivo. Research indicates that it may induce apoptosis in cancer cells through several mechanisms.

Case Study: In Vitro Antitumor Activity

A study evaluated the cytotoxic effects of the compound on human cancer cell lines. The results indicated that:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 25 µM

These findings suggest that the compound has significant potential as an antitumor agent, particularly against cervical and breast cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

The compound has been shown to inhibit the expression of cyclooxygenase (COX) enzymes and reduce the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). This suggests that it may be beneficial in treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , a method validated for analogous halogenated quinolines. A modified procedure involves:

  • Reacting a precursor (e.g., N-(4-anisyl)acetamide) with a Vilsmeier reagent (phosphorus oxychloride and DMF) at 353 K for 15 hours .
  • Quenching the reaction with ice to precipitate the product, followed by purification via recrystallization (e.g., petroleum ether/ethyl acetate) .
  • Confirming purity through melting point analysis and spectroscopic methods (¹H/¹³C NMR).

Key considerations :

  • Stoichiometric control of POCl₃ and DMF to avoid side reactions.
  • Extended reflux times (15–24 hours) to ensure complete cyclization .

Q. What crystallographic techniques are employed to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:

  • Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion .
  • Structure solution : Employing direct methods with SHELXS or SHELXD for phase determination .
  • Refinement : Using SHELXL for full-matrix least-squares refinement, with anisotropic displacement parameters for non-H atoms. H-atoms are placed in calculated positions (riding model) .

Example data from analogous compounds :

Bond/ParameterValue
C1–Cl11.735 Å
C6–O2 (methoxy)1.363 Å
C9–N1–C1 angle117.96°
(Derived from 2-chloro-6-methoxyquinoline-3-carbaldehyde data )

Advanced Research Questions

Q. How can researchers address challenges in achieving high purity during synthesis?

Key challenges include byproduct formation (e.g., incomplete chlorination or oxidation) and residual solvents. Strategies involve:

  • Optimized reaction conditions :
  • Strict temperature control (353 K ± 2 K) to prevent decomposition .
  • Use of excess POCl₃ (6.5 mL per 10 mmol precursor) to drive chlorination .
    • Purification :
  • Sequential washing with ice-cwater and ethanol to remove acidic residues.
  • Recrystallization from a 3:1 petroleum ether/ethyl acetate mixture to isolate the aldehyde .
    • Analytical validation :
  • Monitoring reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane).
  • Purity confirmation through HPLC (≥99%) or elemental analysis .

Q. How do substituent positions (e.g., chlorine at C2 vs C7) influence molecular conformation and intermolecular interactions?

Substituent positioning alters electronic and steric properties:

  • Electronic effects :
  • The 2-Cl group increases electrophilicity at C3, enhancing reactivity in nucleophilic substitutions .

  • The 7-Cl and 6-OMe groups create a dipole moment (3.2 D), affecting crystal packing via C–H···O and Cl···Cl interactions .

    • Steric effects :
  • Torsional angles (e.g., C9–N1–C1–Cl1 = -177.49°) indicate planarity disruption by bulky substituents, impacting π-stacking .

    Comparative data :

    CompoundC2–Cl Bond LengthC7–Cl Bond Length
    2-Cl-6-OMe-quinoline-3-CHO1.735 ÅN/A
    Hypothetical 2,7-diCl analog~1.730 Å (predicted)~1.740 Å (predicted)

Q. What methodological considerations are critical for refining the crystal structure of halogenated quinoline derivatives using SHELX software?

Advanced refinement requires:

  • Handling disorder :
  • Split models for disordered Cl or methoxy groups (e.g., PART指令 in SHELXL) .

    • Thermal parameters :
  • Anisotropic refinement for non-H atoms (Uiso constrained to 1.2–1.5×Ueq of parent atoms for H) .

    • Validation :
  • Check for ADPs (anisotropic displacement parameters) exceeding 0.1 Ų, indicating potential disorder .

  • Use R1/wR2 convergence criteria (< 0.05 for R1) .

    Example refinement metrics :

    MetricValue
    R1 (all data)0.039
    wR20.098
    C–C bond s.u.0.004 Å
    (From 2-chloro-6-methoxyquinoline-3-carbaldehyde refinement )

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